REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].Br[CH2:6][CH2:7][N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[O:10][C:9]1=[O:17]>C(#N)C>[CH:1]([NH:4][CH2:6][CH2:7][N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[O:10][C:9]1=[O:17])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
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C(C)(C)N
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
BrCCN1C(OC=2C1=NC=CC2)=O
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
are introduced into a 100-cm3 ground-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)NCCN1C(OC=2C1=NC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |